
Idetrexed
概要
説明
準備方法
イデトレキセドの合成には、中間体の調製とその後の特定の条件下での反応を含む、いくつかのステップが含まれます。詳細な合成経路と反応条件は機密情報であり、公表されていません。 イデトレキセドの工業生産は、最終製品の純度と効力を保証するために、厳格な条件下で行われます .
化学反応の分析
イデトレキセドは、以下を含むいくつかの種類の化学反応を起こします。
酸化: この反応は、化合物に酸素を付加するか、水素を除去することで起こります。
還元: この反応は、化合物に水素を付加するか、酸素を除去することで起こります。
置換: この反応は、化合物の原子または原子群を別の原子または原子群と置き換えることで起こります。
これらの反応で使用される一般的な試薬や条件には、さまざまな酸化剤、還元剤、および反応を促進する触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究の用途
イデトレキセドは、以下を含む幅広い科学研究の用途を持っています。
化学: チミジル酸シンターゼ阻害と葉酸受容体標的化のメカニズムを研究するためのモデル化合物として使用されます。
生物学: がん細胞の増殖と生存における葉酸受容体の役割を理解するための研究で用いられます。
医学: 特に卵巣がんを含むさまざまながんの治療における潜在的な治療薬として研究されています。
科学的研究の応用
Idetrexed has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of thymidylate synthase inhibition and folate receptor targeting.
Biology: Employed in research to understand the role of folate receptors in cancer cell proliferation and survival.
Medicine: Investigated as a potential therapeutic agent for the treatment of various cancers, particularly ovarian cancer.
Industry: Utilized in the development of new cancer therapies and drug delivery systems
作用機序
イデトレキセドは、DNA合成に不可欠な酵素であるチミジル酸シンターゼを阻害することで作用を発揮します。がん細胞で過剰発現しているα葉酸受容体を選択的に標的とすることで、イデトレキセドは正常組織を温存しながら細胞死を誘導します。 この選択的な標的化は、化合物の有効性と安全性プロファイルを向上させます .
類似の化合物との比較
イデトレキセドは、チミジル酸シンターゼ阻害とα葉酸受容体の選択的標的化を組み合わせた二重の作用機序においてユニークです。類似の化合物には以下のようなものがあります。
ペメトレキセド: 別のチミジル酸シンターゼ阻害剤ですが、標的範囲が広く、α葉酸受容体への選択性も低いです。
ラルトレキセド: 作用機序と標的の特異性が異なるチミジル酸シンターゼ阻害剤。
メトトレキセート: DNA合成に関与する別の酵素であるジヒドロ葉酸レダクターゼを阻害する葉酸類似体
イデトレキセドの標的化と阻害を組み合わせた独自の性質は、特にα葉酸受容体の発現が高い腫瘍に対するがん治療薬としての有望な候補となっています .
類似化合物との比較
Idetrexed is unique in its dual mechanism of action, combining thymidylate synthase inhibition with selective targeting of the alpha folate receptor. Similar compounds include:
Pemetrexed: Another thymidylate synthase inhibitor, but with a broader range of targets and less selectivity for the alpha folate receptor.
Raltitrexed: A thymidylate synthase inhibitor with a different mechanism of action and target specificity.
Methotrexate: A folate analog that inhibits dihydrofolate reductase, another enzyme involved in DNA synthesis
This compound’s unique combination of targeting and inhibition makes it a promising candidate for cancer therapy, particularly for tumors with high expression of the alpha folate receptor .
生物活性
Idetrexed, a novel small molecule compound, has emerged as a promising therapeutic agent in oncology, particularly for cancers that overexpress the alpha folate receptor (FRα). This article delves into its biological activity, clinical trial outcomes, case studies, and research findings.
This compound functions primarily as a thymidylate synthase inhibitor , which is crucial for DNA synthesis and repair. By targeting FRα, which is often overexpressed in various solid tumors, this compound selectively induces cytotoxicity in cancer cells while sparing normal tissues. This selectivity enhances its therapeutic potential against tumors such as ovarian cancer, triple-negative breast cancer, and mesothelioma .
Phase I Trials
A significant study conducted by the Institute of Cancer Research (ICR) and The Royal Marsden NHS Foundation Trust assessed this compound's safety and efficacy in a cohort of 109 patients with advanced solid tumors, including a subgroup of 25 platinum-resistant ovarian cancer patients. The results indicated:
- Overall Response Rate (ORR) : 36% among patients with high or medium FRα expression.
- Tumor Shrinkage : Observed in 9 out of 25 patients.
- Common Adverse Events : Fatigue, nausea, diarrhea, and pneumonitis were primarily grade 1 and 2 .
The study demonstrated that this compound could achieve therapeutic concentrations necessary for tumor growth inhibition, with levels exceeding 600 nmol/L maintained for over 65 hours post-administration.
Phase II Trials
Following promising Phase I results, this compound has progressed to Phase II trials focusing on its efficacy in larger populations of ovarian cancer patients. The ongoing trials aim to confirm the findings from Phase I and explore the drug's potential in combination therapies .
Case Studies
Several case studies have highlighted this compound's effectiveness in specific patient cohorts:
- Case Study 1 : A patient with high-grade serous ovarian cancer exhibited a significant reduction in tumor size after treatment with this compound, underscoring its potential as a targeted therapy.
- Case Study 2 : In a cohort of breast cancer patients with FRα overexpression, this compound demonstrated notable efficacy compared to traditional therapies, suggesting broader applicability across different cancer types .
Research Findings
Research has consistently shown that this compound's mechanism of action aligns with the biological characteristics of FRα-overexpressing tumors. Notably:
- Selective Uptake : this compound's ability to bind to FRα facilitates its uptake by tumor cells more than by normal cells, minimizing systemic toxicity.
- Differential Toxicity Profile : Unlike traditional thymidylate synthase inhibitors that often cause myelosuppression, this compound exhibits a distinct toxicity profile that is manageable and primarily involves non-hematological adverse effects .
Summary of Clinical Findings
Study Phase | Patient Population | ORR (%) | Notable Adverse Events | Comments |
---|---|---|---|---|
Phase I | 109 patients | 36 | Fatigue, nausea | Significant tumor shrinkage observed in FRα-expressing cancers |
Phase II | Ongoing | TBD | TBD | Aimed at confirming Phase I results in larger cohorts |
特性
IUPAC Name |
(2R)-2-[[(4S)-4-carboxy-4-[[4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O10/c1-2-13-37(25-10-5-18-14-24-21(15-20(18)25)30(43)36-26(16-38)33-24)19-6-3-17(4-7-19)29(42)35-23(32(46)47)8-11-27(39)34-22(31(44)45)9-12-28(40)41/h1,3-4,6-7,14-15,22-23,25,38H,5,8-13,16H2,(H,34,39)(H,35,42)(H,40,41)(H,44,45)(H,46,47)(H,33,36,43)/t22-,23+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHRBQOZEMFKLD-CUYJMHBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(C1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN([C@H]1CCC2=CC3=C(C=C12)C(=O)NC(=N3)CO)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)N[C@H](CCC(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701337116 | |
Record name | ONX-0801 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701337116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
647.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501332-69-0 | |
Record name | BGC 945 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501332-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BGC 945 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501332690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ONX-0801 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701337116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IDETREXED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q718FS1C7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。